molecular formula C10H9Cl2NO4 B7627936 2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid

2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid

Cat. No. B7627936
M. Wt: 278.09 g/mol
InChI Key: QHLKBLGUHFAOIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid, also known as DCAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DCAA is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. DCAA has been found to possess anti-inflammatory, antitumor, and antiviral properties, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in inflammation, tumor growth, and viral replication. 2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid has been shown to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in the production of inflammatory mediators. 2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of genes involved in inflammation and tumor growth. Additionally, 2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid has been shown to inhibit the replication of HSV-1 and HSV-2 by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid has been found to exert various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid can inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the production of inflammatory mediators. In vivo studies have shown that 2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid can reduce inflammation and tumor growth in animal models. 2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid has also been found to have low toxicity in animal studies, suggesting its potential as a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of 2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid is its synthetic nature, which allows for easy and reproducible synthesis. 2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid also possesses a wide range of potential applications, making it a versatile compound for research. However, one limitation of 2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid is its relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, further research is needed to fully understand the mechanism of action of 2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid and its potential side effects.

Future Directions

There are several future directions for research involving 2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid. One area of interest is the development of 2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Another area of interest is the use of 2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid as an anticancer agent, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of 2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid and to identify potential side effects. Overall, 2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid shows promise as a versatile compound with potential applications in various fields of research.

Synthesis Methods

2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid can be synthesized through a multistep process involving the reaction of 2,4-D with chloroacetyl chloride, followed by reaction with ammonia. The resulting product is then subjected to acetylation with acetic anhydride to yield 2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid. This synthesis method has been optimized to improve the yield and purity of 2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid.

Scientific Research Applications

2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid has been extensively studied for its potential applications in various fields. In the medical field, 2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid has also been found to exhibit antitumor activity in various cancer cell lines, suggesting its potential use as an anticancer agent. In addition, 2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid has been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), making it a potential candidate for the treatment of viral infections.

properties

IUPAC Name

2-[[2-(3,5-dichlorophenoxy)acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO4/c11-6-1-7(12)3-8(2-6)17-5-9(14)13-4-10(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLKBLGUHFAOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)OCC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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